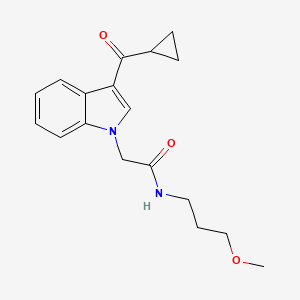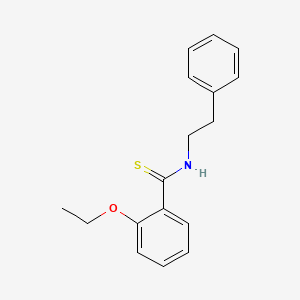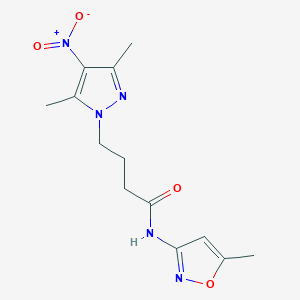
2,2-dichloro-1-methyl-N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide is a complex organic compound characterized by its cyclopropane ring, dichloro substituents, and a nitrobiphenyl moiety
Preparation Methods
The synthesis of 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable precursor with a dichlorocarbene source.
Introduction of the nitrobiphenyl group: This step involves the coupling of the cyclopropane intermediate with a nitrobiphenyl derivative under specific conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide include:
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-yl: This compound shares the cyclopropane and dichloro features but has a thiadiazole moiety instead of a nitrobiphenyl group.
1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane: This compound also contains a cyclopropane ring with dichloro substituents but differs in the attached functional groups.
The uniqueness of 2,2-dichloro-1-methyl-N-(4’-nitrobiphenyl-4-yl)cyclopropanecarboxamide lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14Cl2N2O3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2,2-dichloro-1-methyl-N-[4-(4-nitrophenyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-16(10-17(16,18)19)15(22)20-13-6-2-11(3-7-13)12-4-8-14(9-5-12)21(23)24/h2-9H,10H2,1H3,(H,20,22) |
InChI Key |
CMRCJFVJAVHNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Iodophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11065760.png)
![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11065773.png)
![6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11065777.png)


![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B11065794.png)

![(4E)-2-(2-chlorophenyl)-4-({6-ethoxy-2-[(4-methylphenyl)sulfanyl]quinolin-3-yl}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11065802.png)
![N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide](/img/structure/B11065804.png)
![N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11065806.png)
![6-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B11065813.png)
![5-bromo-N-[4-(dimethylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B11065818.png)
![1-(1-Benzofuran-2-yl)-3-[(3-bromo-4-methylphenyl)amino]propan-1-one](/img/structure/B11065820.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11065835.png)
